Sulbactam pivoxil

Übersicht

Beschreibung

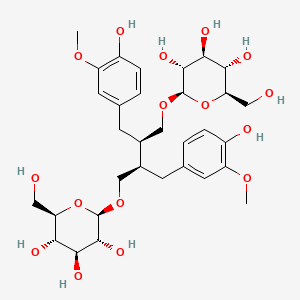

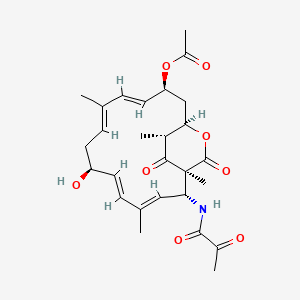

Sulbactam pivoxil is a prodrug of sulbactam . Sulbactam is a β-lactamase inhibitor which is poorly absorbed from the gastrointestinal tract . Sulbactam pivoxil has better absorption than the parent agent and provides high serum levels after oral administration .

Synthesis Analysis

Sulbactam pivoxil, a prodrug of the beta-lactamase inhibitor sulbactam, was prepared in high yield by reacting the sodium salt of sulbactam with chloromethyl pivalate in a polar solvent, then diluting the reaction mixture with water and isolating the product by filtration .Molecular Structure Analysis

The crystal structure of this β-lactamase inhibitor was obtained by X-ray diffraction analysis . Fourier-transform infrared results showed the characteristic bands of aliphatic hydrocarbons and ester groups .Chemical Reactions Analysis

The differential scanning calorimetry curve exhibited a sharp endothermic peak at 109°C corresponding to sulbactam pivoxil melting . The thermogravimetric curve revealed a mass loss at 184°C associated with a decomposition process .Physical And Chemical Properties Analysis

Particles exhibited a mean diameter of about 350μm, irregular shape crystals, and good flow properties . This powder showed a moisture content of 0.34% and a water activity of 0.463 .Wissenschaftliche Forschungsanwendungen

Improving Oral Bioavailability

Sulbactam, a beta-lactamase inhibitor, initially had limited oral bioavailability. Research shows that its prodrug form, sulbactam pivoxil, significantly improves oral absorption. The development of double-ester prodrugs of sulbactam ending in a carboxyl group, like sulbactam pivoxil, has enhanced its effectiveness as an oral delivery vehicle. This advancement offers several benefits, including increased water solubility, crystallinity, and the formation of harmless byproducts upon hydrolysis (English et al., 1990).

Pharmaceutical Manufacturing and Compatibility

Sulbactam pivoxil's physicochemical properties have been extensively studied for pharmaceutical manufacturing. It exhibits good flow properties and is composed of irregular-shaped crystals. The crystal structure of sulbactam pivoxil was determined using X-ray diffraction analysis. Moreover, its compatibility with common pharmaceutical excipients was evaluated, indicating its suitability for inclusion in various formulations (Gallo et al., 2021).

Antibacterial Therapy Enhancement

Sulbactam pivoxil enhances antibacterial therapy when used in conjunction with beta-lactam antibiotics. It acts as a beta-lactamase inhibitor, making it effective against resistant bacterial strains. Upon oral administration, sulbactam pivoxil is converted into active sulbactam, which then binds to beta-lactamase, blocking its activity and preventing the metabolism of other beta-lactam antibiotics (2020).

Synthesis and Manufacturing Processes

The synthesis of sulbactam pivoxil has been optimized over the years. Various methods, including the reaction of sulbactam sodium with chloromethyl pivalate and the use of phase transfer catalytic methods, have been developed to produce sulbactam pivoxil efficiently (Changov et al., 2000), (Xie Jie, 2010).

Pharmacokinetic Studies

Pharmacokinetic studies have been conducted to understand the behavior of sulbactam pivoxil in the human body, including its absorption, distribution, metabolism, and excretion. These studies are crucial for determining effective dosage regimens and ensuring the drug's efficacy and safety in various patient populations (Yong, 2007).

Neuroprotective Potential

Interestingly, sulbactam has been explored for its neuroprotective properties. It is reported to be neuroprotective by up-regulating glial glutamate transporter-1 (GLT-1) in rats, offering potential therapeutic applications beyond its antibacterial properties (Qi et al., 2018).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

The information obtained in the present study is relevant for the development, manufacturing, and storage of formulations that include sulbactam pivoxil . The confluence of two significant global events, namely the COVID-19 pandemic and the Russia-Ukraine war, has left a lasting impact on the Sulbactam Pivoxil market landscape .

Eigenschaften

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO7S/c1-13(2,3)12(18)22-7-21-11(17)10-14(4,5)23(19,20)9-6-8(16)15(9)10/h9-10H,6-7H2,1-5H3/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPVYKXTRACOSQ-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)OCOC(=O)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)OCOC(=O)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulbactam pivoxil | |

CAS RN |

69388-79-0 | |

| Record name | Sulbactam pivoxil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69388-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulbactam pivoxil [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069388790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulbactam pivoxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15761 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULBACTAM PIVOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X0WTA96KX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.